MM 54

Description

Properties

IUPAC Name |

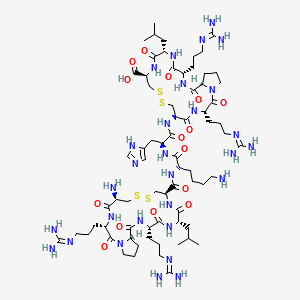

(3S,6R,11R,14S,17S,20S)-6-[[(2S)-2-[[(2S)-6-amino-2-[[(3S,6R,11R,14S,17S,20S)-6-amino-3,17-bis[3-(diaminomethylideneamino)propyl]-14-(2-methylpropyl)-2,5,13,16,19-pentaoxo-8,9-dithia-1,4,12,15,18-pentazabicyclo[18.3.0]tricosane-11-carbonyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3,17-bis[3-(diaminomethylideneamino)propyl]-14-(2-methylpropyl)-2,5,13,16,19-pentaoxo-8,9-dithia-1,4,12,15,18-pentazabicyclo[18.3.0]tricosane-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H121N29O15S4/c1-36(2)27-45-57(104)95-48(32-116-115-31-39(72)53(100)90-43(16-9-23-84-69(77)78)64(111)98-25-11-18-51(98)62(109)88-41(55(102)92-45)14-7-21-82-67(73)74)60(107)87-40(13-5-6-20-71)54(101)94-47(29-38-30-81-35-86-38)59(106)96-49-33-117-118-34-50(66(113)114)97-58(105)46(28-37(3)4)93-56(103)42(15-8-22-83-68(75)76)89-63(110)52-19-12-26-99(52)65(112)44(91-61(49)108)17-10-24-85-70(79)80/h30,35-37,39-52H,5-29,31-34,71-72H2,1-4H3,(H,81,86)(H,87,107)(H,88,109)(H,89,110)(H,90,100)(H,91,108)(H,92,102)(H,93,103)(H,94,101)(H,95,104)(H,96,106)(H,97,105)(H,113,114)(H4,73,74,82)(H4,75,76,83)(H4,77,78,84)(H4,79,80,85)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJYNYGARUVBJU-CSRTWURCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)NC4CSSCC(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C(=O)C(NC4=O)CCCN=C(N)N)CCCN=C(N)N)CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@H]4CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC4=O)CCCN=C(N)N)CCCN=C(N)N)CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H121N29O15S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1737.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of MM-54: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-54 is a potent and selective competitive antagonist of the apelin receptor (APLNR), also known as APJ.[1][2][3] It has demonstrated significant anti-tumor activity in preclinical models of glioblastoma, a highly aggressive and challenging brain cancer.[1][4][5] This technical guide provides an in-depth overview of the mechanism of action of MM-54, summarizing key quantitative data, detailing experimental methodologies from cited studies, and visualizing the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Competitive Antagonism of the Apelin Receptor (APLNR)

MM-54 functions by directly competing with the endogenous ligand, apelin, for binding to the APLNR.[1][2] The APLNR is a G-protein coupled receptor (GPCR) that, upon activation by apelin, triggers downstream signaling cascades involved in various physiological and pathological processes, including angiogenesis and cell proliferation.[1][6] In the context of glioblastoma, the apelin/APLNR signaling axis is often upregulated and plays a crucial role in tumor progression by promoting the growth of new blood vessels (angiogenesis) and sustaining the glioblastoma stem-like cell (GSC) population.[1][7][8]

By competitively binding to APLNR, MM-54 effectively blocks the binding of apelin, thereby inhibiting the activation of the receptor and its downstream signaling pathways. This blockade leads to a reduction in tumor angiogenesis and impairs the expansion of GSCs, ultimately hindering tumor growth.[1][7][9]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for MM-54, providing a clear comparison of its potency, selectivity, and in vitro and in vivo activity.

Table 1: In Vitro Activity of MM-54

| Parameter | Value | Cell/System | Reference |

| IC50 | 93 nM | Competitive antagonism at APJ | [1][2][3] |

| Ki | 82 nM | Apelin Receptor | [3] |

| Apelin Binding Inhibition | > 95% at 10 µM | APLNR | [1][9] |

| Tumorsphere Formation | Significant decrease at ≥ 2 µM | Glioblastoma Stem-like Cells (GSCs) | [1][9] |

Table 2: In Vivo Activity of MM-54 in a Glioblastoma Model

| Parameter | Details | Reference |

| Animal Model | Tumor-bearing nude mice (GSC#9 xenograft) | [4][5] |

| Dosage | 2 mg/kg | [1][4] |

| Administration | Intraperitoneal (i.p.) injection, bi-weekly for 4 weeks | [1][4] |

| Outcome | Reduced tumor progression | [1][4] |

| Toxicity | No obvious toxicity observed | [1] |

Table 3: Selectivity Profile of MM-54 (10 µM)

| Target | % Inhibition of Agonist Binding | Reference |

| APLNR | > 95% | [1][9] |

| CXCR2 | > 50% | [1][9] |

| M3 | > 50% | [1][9] |

| NK2 | > 50% | [1][9] |

| NOP | > 50% | [1][9] |

| 5HT1B | > 50% | [1][9] |

| SKCa (ion channel) | > 50% | [1][9] |

Signaling Pathways

The primary signaling pathway affected by MM-54 is the apelin/APLNR axis. In glioblastoma, activation of this pathway is associated with the maintenance of glioblastoma stem-like cells. While the complete downstream signaling cascade is still under investigation, studies suggest that the effects of MM-54 may be independent of the canonical PI3K/AKT and ERK pathways.[1] There is evidence, however, that MM-54 treatment leads to an increase in the phosphorylation of Glycogen Synthase Kinase 3 Beta (GSK3β), suggesting an involvement of this pathway in its anti-tumor effects.[5]

Caption: APLNR signaling pathway and the inhibitory action of MM-54.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of MM-54, as described in the cited literature.

Radioligand Binding Assay

To determine the binding affinity and selectivity of MM-54, a radioligand competitive binding assay was performed.[1][9]

-

Objective: To measure the ability of MM-54 to displace a radiolabeled ligand from the apelin receptor and a panel of other GPCRs and ion channels.

-

Methodology Overview: Membranes from cells expressing the target receptor were incubated with a specific radioligand and varying concentrations of MM-54. The amount of bound radioactivity was then measured to determine the extent of displacement by MM-54.

-

Key Findings: MM-54 demonstrated potent displacement of the radioligand from APLNR with an IC50 of 93 nM.[1][2][3] A screening against 55 other GPCRs and ion channels at a concentration of 10 µM showed that MM-54 caused over 50% inhibition of agonist binding at five other GPCRs (CXCR2, M3, NK2, NOP, and 5HT1B) and one ion channel (SKCa).[1][9]

Calcium Flux Assay

A cell-based second messenger assay was used to confirm the antagonistic activity of MM-54 and to assess its functional effect on off-target receptors.[1][9]

-

Objective: To measure the effect of MM-54 on G-protein coupled receptor-mediated calcium flux.

-

Methodology Overview: Cells expressing the target receptors were loaded with a calcium-sensitive dye. The cells were then stimulated with an agonist in the presence or absence of MM-54, and the resulting changes in intracellular calcium concentration were measured.

-

Key Findings: MM-54 was highly effective at inhibiting APLNR-mediated calcium flux, while having minimal to no effect on the other identified off-target receptors, confirming its selectivity for APLNR.[1][9]

Tumorsphere Formation Assay

The effect of MM-54 on the self-renewal capacity of glioblastoma stem-like cells (GSCs) was assessed using a tumorsphere formation assay.[1][9]

-

Objective: To evaluate the ability of MM-54 to inhibit the formation of tumorspheres from GSCs.

-

Methodology Overview: GSCs were cultured in a serum-free medium that promotes the growth of undifferentiated cells as floating spheres. The cells were treated with increasing concentrations of MM-54, and the number and size of the tumorspheres were quantified after a set period.

-

Key Findings: MM-54 induced a dose-dependent decrease in the number of tumorspheres, with a significant effect observed at concentrations of 2 µM and higher.[1][9]

Caption: Experimental workflow for evaluating MM-54's effect on GSCs.

In Vivo Glioblastoma Xenograft Model

The anti-tumor efficacy of MM-54 in a living organism was evaluated using a glioblastoma xenograft mouse model.[4][5]

-

Objective: To assess the ability of MM-54 to inhibit tumor growth and improve survival in a mouse model of glioblastoma.

-

Methodology Overview: Human glioblastoma stem-like cells (GSC#9) were implanted into the flanks of nude mice.[5] Once tumors were established, the mice were treated with MM-54 (2 mg/kg, i.p.) or a vehicle control on a bi-weekly schedule for four weeks.[4] Tumor volume was measured regularly, and the overall survival of the mice was monitored.

-

Key Findings: Treatment with MM-54 resulted in a significant reduction in tumor progression compared to the control group.[4] The treatment was well-tolerated, with no obvious signs of toxicity.[1]

Conclusion

MM-54 is a potent and selective competitive antagonist of the apelin receptor with promising anti-tumor activity in preclinical models of glioblastoma. Its mechanism of action, centered on the inhibition of the apelin/APLNR signaling pathway, leads to the suppression of key cancer-promoting processes such as angiogenesis and glioblastoma stem-like cell proliferation. The quantitative data from in vitro and in vivo studies underscore its potential as a therapeutic agent. Further research into the downstream signaling pathways, particularly the role of GSK3β, will provide a more complete understanding of its molecular mechanism and may open new avenues for combination therapies in the treatment of glioblastoma.

References

- 1. Pharmacological targeting of apelin impairs glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AKT/GSK3β Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Rapid on-site universal vertebrate species identification via multi-barcode nanopore sequencing | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of Apelin/APJ Signaling in Glioblastoma: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains the most aggressive and lethal primary brain tumor, characterized by rapid proliferation, extensive vascularization, and a highly infiltrative nature.[1][2] Conventional therapies offer limited efficacy, largely due to tumor heterogeneity and the presence of resilient glioblastoma stem-like cells (GSCs) that drive recurrence.[3][4] The apelin/APJ signaling pathway has emerged as a critical regulator in GBM pathophysiology, presenting a novel and druggable axis for therapeutic intervention.[5][6][7] Both the ligand, apelin (APLN), and its G protein-coupled receptor, APJ (also known as APLNR), are significantly upregulated in GBM patient samples compared to normal brain tissue.[1][2][8][9][10][11] This pathway is a key driver of tumor angiogenesis, GSC maintenance, and cell invasion. This guide provides a comprehensive overview of the apelin/APJ signaling nexus in glioblastoma, summarizing quantitative data, detailing key experimental protocols, and visualizing the core mechanisms.

The Apelin/APJ Signaling Axis

The apelin system consists of the APJ receptor and its two known endogenous peptide ligands, apelin and Elabela (ELA). Apelin is initially produced as a 77-amino acid preprotein that is cleaved into several bioactive isoforms, such as apelin-36 and apelin-13.[1] This system is a crucial regulator of physiological processes, including cardiovascular function and embryonic angiogenesis.[12] In the context of cancer, particularly GBM, this signaling pathway is hijacked to support tumor progression.

Pathophysiological Roles in Glioblastoma

Upregulation and Expression Profile

A hallmark of apelin/APJ involvement in GBM is the marked upregulation of both ligand and receptor.[1][11] mRNA expression of APLN and APLNR is dramatically increased in GBM-associated microvascular proliferations compared to vessels in healthy brain tissue.[2][8] This upregulation is not confined to the vasculature; the apelin receptor and its ligands are expressed across the diverse and heterogeneous cell populations that constitute the tumor microenvironment, including various GSC lineages.[3][13]

A Central Driver of Tumor Angiogenesis

Glioblastoma is one of the most highly vascularized tumors, and the apelin/APJ system is a master regulator of this process.[1][2][8][9][10]

-

Paracrine and Autocrine Signaling: Hypoxic regions within the tumor show co-expression of Apelin and VEGFA, suggesting a cooperative paracrine signaling from tumor cells to endothelial cells to drive angiogenesis.[2][8] Furthermore, the co-expression of both apelin and its receptor in the tumor vasculature points to an autocrine signaling loop that sustains endothelial cell function.[2][12]

-

Interplay with VEGF: The apelin pathway has a complex relationship with VEGF, the canonical pro-angiogenic factor. While anti-VEGF therapies like bevacizumab can decrease apelin expression, this can lead to undesirable side effects.[14][15] Targeting the apelin pathway directly offers a complementary anti-angiogenic strategy.[8][9][10] Studies in preclinical models show that knockdown of tumor cell-derived apelin massively reduces the tumor vasculature, and this effect is even more pronounced when host endothelial apelin is also absent.[2][8][9][10]

Regulation of Glioblastoma Cell Invasion

The role of apelin/APJ signaling in GBM cell invasion is complex. High expression of the APJ receptor is found on invading GBM cells and correlates with increased expression of invasion-related genes like MMP2.[1] However, paradoxically, reducing apelin expression in orthotopic GBM models has been shown to increase tumor invasiveness.[1][4] This suggests a dichotomous role where the receptor's activity on tumor cells promotes an invasive phenotype, while the ligand's presence in the tumor core may constrain cells to that location.[4] Critically, pharmacological blockade of the APJ receptor with antagonists can simultaneously blunt both angiogenesis and GBM cell infiltration, overcoming the pro-invasive side effects seen with some anti-angiogenic therapies.[1][14]

Maintenance of Glioblastoma Stem-like Cells (GSCs)

GSCs, which reside in a protective perivascular niche, are a key reason for therapeutic resistance and tumor recurrence.[4] The apelin/APJ axis is a crucial component of the crosstalk between endothelial cells and GSCs. Endothelial cells within the tumor microenvironment secrete apelin, which acts as a paracrine signal to sustain the GSC population via its receptor, APJ, expressed on the GSCs.[6][7][16][17] Pharmacological or genetic targeting of the APJ receptor abrogates this supportive signal, inhibiting GSC expansion and self-renewal.[5][6][16]

Data Presentation

Table 1: Expression of Apelin Signaling Components in Human Glioblastoma Cell Populations

This table summarizes semi-quantitative immunofluorescence data for the apelin receptor (APLNR), apelin (APLN), and Elabela (ELA) across different cell lineages within human GBM tissue samples. Data is presented as Mean Fluorescence Intensity (MFI).

| Cell Marker | Cell Population | APLNR MFI (± SEM) | APLN MFI (± SEM) | ELA MFI (± SEM) | Control MFI (± SEM) |

| CD133 | Progenitor GSCs | 4,275 ± 623 | 4,689 ± 539 | 8,436 ± 2,271 | 426 ± 83 |

| CD24 | Neural-Progenitor-like (NPC) | Data not specified | Data not specified | Data not specified | Data not specified |

| NG2 | Oligodendrocyte-Progenitor-like (OPC) | 4,275 ± 623 | 4,689 ± 539 | 8,436 ± 2,271 | 426 ± 83 |

| CD44 | Mesenchymal-like (MES) | Data not specified | Data not specified | Data not specified | Data not specified |

| GFAP | Reactive Astrocytes | 3,335 ± 721 | 2,561 ± 638 | 11,559 ± 2,622 | 569 ± 223 |

Source: Adapted from Read et al., 2024.[3] MFI values for all components in the specified cell populations were reported as significantly higher than control tissue where the primary antibody was omitted.

Table 2: Effects of Targeting Apelin/APJ Signaling in Preclinical Glioblastoma Models

This table summarizes the outcomes of inhibiting the apelin/APJ pathway in various in vivo and in vitro GBM models.

| Therapeutic Strategy | Model System | Key Outcomes | Reference |

| APLN Knockdown/Knockout | Orthotopic GBM mouse models | Massively reduced tumor vasculature; Reduced angiogenesis-dependent tumor growth; Significantly increased survival of tumor-bearing mice.[2][8][10] | Frisch et al., 2020 |

| APJ Receptor Antagonist (MM54) | GBM xenograft mouse model | Reduced tumor expansion; Lengthened survival; Inhibited GSC expansion in vitro.[3][13][16] | Harford-Wright et al., 2017 |

| Partial Agonist (Apelin-F13A) | Experimental GBM models | Anti-angiogenic effects; Anti-invasive effects; Reduced tumor volume.[1] When combined with anti-VEGF therapy, it reduced both angiogenesis and invasion.[14] | Mastrella et al., 2019 |

| Genetic Targeting of APJ | Patient-derived GSCs | Abrogated endothelial-mediated expansion of GSCs in vitro; Suppressed tumor growth in vivo.[5] | Harford-Wright et al., 2017 |

Visualizations of Pathways and Workflows

References

- 1. APLN/APLNR Signaling Controls Key Pathological Parameters of Glioblastoma [mdpi.com]

- 2. Apelin Controls Angiogenesis-Dependent Glioblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of the apelin receptor, a novel potential therapeutic target, and its endogenous ligands in diverse stem cell populations in human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study Progression of Apelin/APJ Signaling and Apela in Different Types of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological targeting of apelin impairs glioblastoma growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Apelin Controls Angiogenesis-Dependent Glioblastoma Growth [mdpi.com]

- 9. Refubium - Apelin Controls Angiogenesis-Dependent Glioblastoma Growth [refubium.fu-berlin.de]

- 10. Apelin Controls Angiogenesis-Dependent Glioblastoma Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High APLN Expression Predicts Poor Prognosis for Glioma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apelin/APJ: Another Player in the Cancer Biology Network [mdpi.com]

- 13. Frontiers | Expression of the apelin receptor, a novel potential therapeutic target, and its endogenous ligands in diverse stem cell populations in human glioblastoma [frontiersin.org]

- 14. Role of Apelin in Glioblastoma Vascularization and Invasion after Anti-VEGF Therapy: What Is the Impact on the Immune System? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Apelin/APJ system: an emerging therapeutic target for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Apelin, the Devil Inside Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to MM-54 and its Effects on Tumor Angiogenesis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document synthesizes publicly available preclinical research data. The compound MM-54 is an experimental agent, and its efficacy and safety in humans have not been established.

Executive Summary

Tumor angiogenesis, the formation of new blood vessels, is a critical hallmark of cancer, enabling tumor growth, progression, and metastasis. The Apelin/APLNR signaling pathway has emerged as a significant pro-angiogenic axis within the tumor microenvironment. MM-54 is a pharmacological competitive antagonist of the Apelin receptor (APLNR, also known as APJ).[1][2] Preclinical studies have demonstrated that by inhibiting this pathway, MM-54 can effectively reduce tumor angiogenesis and growth.[1][3] Furthermore, MM-54 shows potential in overcoming resistance to conventional anti-angiogenic therapies, such as receptor tyrosine kinase (RTK) inhibitors, by normalizing tumor vasculature and remodeling the tumor microenvironment.[3] This guide provides a detailed overview of the mechanism of action of MM-54, a summary of its preclinical anti-angiogenic effects, relevant experimental protocols, and visualizations of the key signaling pathways involved.

The Apelin/APLNR Signaling Pathway in Tumor Angiogenesis

The Apelin peptide and its G-protein coupled receptor, APLNR, form a signaling axis that plays a crucial role in vascular development and homeostasis.[4][5] In the context of oncology, this pathway is frequently upregulated in the tumor microenvironment. Tumor-associated endothelial cells can secrete Apelin, which then acts in a paracrine and autocrine manner to stimulate endothelial cell proliferation, migration, and survival—key steps in the angiogenic process.[3][6][7]

Activation of APLNR by Apelin initiates downstream signaling cascades, including the PI3K/Akt and ERK1/2 pathways, which are central to promoting a pro-angiogenic state in endothelial cells.[4][6] This makes the Apelin/APLNR axis a compelling target for anti-cancer therapy.

Mechanism of Action of MM-54

MM-54 functions as a selective antagonist of the APLNR. By binding to the receptor, it blocks the downstream signaling typically initiated by Apelin. This inhibition leads to a reduction in endothelial cell proliferation and migration, ultimately impairing the formation of new blood vessels that feed the tumor.

Quantitative Data from Preclinical Studies

The following tables summarize the observed effects of MM-54 on tumor growth and angiogenesis from published preclinical studies. Specific quantitative values (e.g., IC50, % tumor growth inhibition) were not detailed in the referenced literature; therefore, the data is presented qualitatively.

Table 1: In Vivo Effects of MM-54 on Tumor Models

| Model System | Treatment Group | Key Observations | Reference(s) |

| Glioblastoma Xenograft | MM-54 | Reduced tumor expansion; Increased survival. | [1][2] |

| Mammary Cancer Model | MM-54 + Sunitinib | Synergistically reduced tumor progression and growth. | [3] |

| Lung Cancer Model (p53;KRas) | MM-54 + Sunitinib | Reduced tumor growth; Improved overall survival. | [3] |

Table 2: Cellular and Physiological Effects of Apelin/APLNR Inhibition by MM-54

| Effect Measured | Model System | Key Observations | Reference(s) |

| Tumor Angiogenesis | Mammary & Lung Cancer Models | Reduced angiogenesis; Normalized tumor vasculature. | [3] |

| Tumor Microenvironment | Mammary & Lung Cancer Models | Reduced infiltration of polymorphonuclear myeloid-derived suppressor cells (PMN-MDSCs). | [3][7] |

| Therapy Resistance | Mammary & Lung Cancer Models | Prevented resistance to anti-angiogenic RTK inhibitors. | [3] |

| Hypoxia | Mammary Cancer Model | Did not increase hypoxia in the tumor microenvironment. | [3][7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-angiogenic effects of compounds like MM-54.

In Vitro: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (e.g., Matrigel).

-

Preparation: Thaw basement membrane extract (BME) on ice at 4°C overnight. Pre-cool a 96-well plate on ice.

-

Coating: Add 50-100 µL of chilled BME to each well of the pre-cooled 96-well plate, ensuring the entire surface is covered. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.[8][9]

-

Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells. Resuspend the cells in assay medium (basal medium containing low serum and the test compound, e.g., MM-54, at various concentrations).

-

Incubation: Add 1.0 x 10⁴ to 1.5 x 10⁴ cells in 100 µL of the prepared medium to each BME-coated well.[8] Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 4 to 18 hours.[8][10]

-

Visualization & Quantification: After incubation, visualize the formation of tube-like networks using an inverted phase-contrast microscope. For quantification, cells can be pre-labeled with a fluorescent dye like Calcein AM.[10][11] Capture images and analyze parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

In Vivo: Tumor Xenograft Model

This model evaluates the effect of a test compound on tumor growth in an animal model.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., glioblastoma, breast cancer) into the flank of immunocompromised mice (e.g., SCID or nude mice).[12]

-

Tumor Growth & Grouping: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle Control, MM-54, Sunitinib, MM-54 + Sunitinib).

-

Treatment Administration: Administer the compounds according to a predetermined schedule (e.g., daily intraperitoneal injection).

-

Monitoring: Measure tumor volume using calipers two to three times per week. Monitor animal body weight and overall health status.

-

Endpoint & Analysis: Continue the study until tumors in the control group reach a predetermined endpoint size. Euthanize the animals and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., immunohistochemistry for blood vessel density using CD31 staining).[3] Compare tumor growth curves and final tumor weights between groups to assess efficacy.

Synergistic Therapeutic Strategies

A key finding from preclinical research is the ability of MM-54 to synergize with and overcome resistance to other anti-angiogenic agents, particularly RTK inhibitors that target the VEGF pathway.[3] Anti-VEGF therapies can sometimes induce hypoxia, leading to tumor adaptation and the upregulation of alternative pro-angiogenic pathways, such as the Apelin system. By co-administering MM-54, this escape mechanism is blocked, leading to a more durable and effective anti-angiogenic response.[3][7]

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological targeting of apelin impairs glioblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apelin inhibition prevents resistance and metastasis associated with anti‐angiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Frontiers | The role of apelin in cancer [frontiersin.org]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. corning.com [corning.com]

- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modeling Longitudinal Preclinical Tumor Size Data to Identify Transient Dynamics in Tumor Response to Antiangiogenic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Kisspeptin-54: A Technical Guide

Introduction

Kisspeptin-54 (KP-54), a 54-amino acid peptide, is a key product of the KISS1 gene. Initially identified for its role in suppressing cancer metastasis, it is also known as metastin. Subsequent research has revealed its critical function as a central regulator of the hypothalamic-pituitary-gonadal (HPG) axis and, consequently, reproductive function. This technical guide provides an in-depth overview of the foundational research on Kisspeptin-54, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Quantitative Data

The following tables summarize key quantitative data from foundational studies on Kisspeptin-54.

Table 1: Pharmacokinetics of Kisspeptin-54

| Parameter | Value | Species | Reference |

| Plasma Half-life | ~32 minutes | Mouse | |

| Plasma Half-life | 27.6 ± 1.1 minutes | Human | |

| Metabolic Clearance Rate | 3.2 ± 0.2 ml/kg·min | Human | |

| Volume of Distribution | 128.9 ± 12.5 ml/kg | Human |

Table 2: Effects of Intravenous Kisspeptin-54 Infusion in Human Males

| Hormone | Mean Concentration (Kisspeptin vs. Saline) | P-value | Reference |

| Luteinizing Hormone (LH) | 10.8 ± 1.5 vs. 4.2 ± 0.5 U/liter (90-min mean) | < 0.001 | |

| Follicle-Stimulating Hormone (FSH) | 3.9 ± 0.7 vs. 3.2 ± 0.6 U/liter (90-min mean) | < 0.001 | |

| Testosterone | 24.9 ± 1.7 vs. 21.7 ± 2.2 nmol/liter (180-min mean) | < 0.001 |

Mechanism of Action and Signaling Pathway

Kisspeptin-54 exerts its effects by binding to a G-protein coupled receptor known as GPR54 or KISS1R. This receptor is primarily coupled to the Gαq/11 protein. The binding of Kisspeptin-54 to GPR54 initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 triggers the release of calcium from intracellular stores, leading to an increase in intracellular calcium concentration. DAG, along with the increased calcium, activates protein kinase C (PKC). This cascade ultimately results in the stimulation of gonadotropin-releasing hormone (GnRH) secretion from hypothalamic neurons. Additionally, Kisspeptin-54 can activate the mitogen-activated protein kinase (MAPK) pathway, particularly ERK1/2.

The Impact of the 54 kDa Lymphokine (MM 54/NP54) on Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-proliferative effects of a 54 kDa lymphokine, also known as NP54, an isoform variant of neuroleukin-phosphoglucose isomerase (PGI). The data presented herein focuses on its impact on the human breast cancer cell line SK-Br-3, a well-established model for HER2-positive breast cancer. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the observed effects of NP54 on the proliferation and survival of SK-Br-3 cancer cells.

| Parameter | Concentration | Result | Reference |

| Cell Density Reduction | 40 pM | ~40% reduction | [1] |

Table 1: Effect of NP54 on SK-Br-3 Cell Density. This table shows the significant, dose-dependent reduction in SK-Br-3 cell density upon treatment with NP54.

| Biological Process | Observation | Effect | Reference |

| Cell Cycle Progression | Blocking of G1 to S phase transition | G1/S Arrest | [1] |

| Apoptosis | Increased cells with apoptotic morphology and fragmented DNA | Induction of Apoptosis | [1] |

| Gene Expression | Significantly reduced expression of EGF-R gene transcript | Downregulation of EGF-R | [1] |

Table 2: Qualitative Effects of NP54 on SK-Br-3 Cellular Processes. This table outlines the key cellular processes affected by NP54 treatment, leading to an overall anti-proliferative outcome.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the study of NP54's effects on SK-Br-3 cells.

Cell Culture and NP54 Treatment

-

Cell Line: Human breast adenocarcinoma cell line SK-Br-3.

-

Culture Medium: McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

NP54 Treatment: Purified NP54 is added to the culture medium at the desired concentrations (e.g., 40 pM). Control cultures receive a vehicle control. The duration of treatment is determined by the specific assay being performed.

Cell Density and Viability Assay

-

Method: Trypan Blue Exclusion Assay or a colorimetric assay such as MTT or WST-1.

-

Procedure (Trypan Blue):

-

Seed SK-Br-3 cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of NP54 for the desired time period.

-

Harvest cells using trypsin-EDTA.

-

Resuspend cells in culture medium and mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Count viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.

-

Calculate cell viability and cell density.

-

Cell Cycle Analysis

-

Method: Flow cytometry analysis of propidium iodide (PI) stained cells.

-

Procedure:

-

Culture and treat SK-Br-3 cells with NP54 as described above.

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

-

Apoptosis Assay

-

Method: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

-

Procedure:

-

Treat SK-Br-3 cells with NP54 for the indicated time.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

-

EGF-R Gene Transcript Analysis

-

Method: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).

-

Procedure:

-

Treat SK-Br-3 cells with NP54.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme.

-

Perform qPCR using primers specific for the EGF-R gene and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Analyze the relative expression of the EGF-R gene transcript using the comparative Ct (ΔΔCt) method.

-

Visualizations

Signaling Pathway

Caption: Proposed signaling pathway of NP54 in breast cancer cells.

Experimental Workflow

References

The Therapeutic Potential of MM-54: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of MM-54, a competitive antagonist of the apelin receptor (APJ). This guide synthesizes the current understanding of MM-54's mechanism of action, its therapeutic potential demonstrated in preclinical models, and detailed experimental protocols utilized in its characterization.

Core Compound Activity

MM-54 is a potent and selective competitive antagonist of the apelin receptor (APJ), also known as APLNR. It effectively inhibits the binding of the endogenous ligand apelin and subsequent receptor activation.[1] This antagonism has been quantified in various assays, demonstrating its potential for therapeutic intervention in pathologies where the Apelin/APJ signaling axis is dysregulated, such as in certain cancers.

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for MM-54's activity.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 93 nM | Not specified | [1] |

| Apelin Binding Inhibition | >95% at 10 µM | APLNR-expressing cells | [1] |

| In Vivo Efficacy | 2 mg/kg, intraperitoneal injection, bi-weekly for 4 weeks | Glioblastoma mouse xenograft model | [1][2] |

Mechanism of Action: Targeting the Apelin/APJ Signaling Pathway

The Apelin/APJ signaling pathway is a critical regulator of various physiological processes, and its dysregulation has been implicated in the progression of cancers like glioblastoma.[3][4] In the context of glioblastoma, endothelial cells within the tumor microenvironment secrete apelin, which then acts on APJ expressed by glioblastoma stem-like cells (GSCs).[2] This interaction promotes GSC expansion and tumor growth.[2] MM-54 exerts its therapeutic effect by competitively binding to APJ, thereby blocking apelin-mediated signaling. This inhibition has been shown to disrupt the supportive vascular niche for GSCs.[2]

Apelin/APJ Signaling Pathway in Glioblastoma

The following diagram illustrates the proposed signaling pathway of the Apelin/APJ axis in glioblastoma and the inhibitory action of MM-54.

Preclinical Efficacy in Glioblastoma Models

MM-54 has demonstrated significant anti-tumor activity in preclinical models of glioblastoma.[1][2] In an orthotopic mouse xenograft model using glioblastoma patient-derived cells, administration of MM-54 led to a reduction in tumor expansion and an increase in the survival of the tumor-bearing mice.[2][5] Notably, these anti-tumor effects were achieved with no obvious signs of toxicity at the effective dose.[1][5]

Experimental Workflow for In Vivo Glioblastoma Xenograft Studies

The following diagram outlines a typical workflow for assessing the in vivo efficacy of MM-54 in a glioblastoma mouse model.

Detailed Experimental Protocols

A critical component of translational research is the ability to replicate and build upon previous findings. The following sections provide detailed methodologies for key experiments cited in the characterization of MM-54.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity of MM-54 to the apelin receptor.

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human apelin receptor (APJ) are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).

-

Membrane Preparation: Cells are harvested, and crude membranes are prepared by homogenization in a lysis buffer followed by centrifugation. The resulting pellet containing the cell membranes is resuspended in a binding buffer.

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of a radiolabeled apelin peptide (e.g., [125I]-Apelin-13) to each well.

-

Add increasing concentrations of unlabeled MM-54 to compete with the radioligand for binding to the receptor.

-

Add the prepared cell membranes to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis: The data are analyzed using a non-linear regression model to determine the concentration of MM-54 that inhibits 50% of the specific binding of the radioligand (IC50).

In Vivo Orthotopic Glioblastoma Xenograft Model

This model is used to evaluate the anti-tumor efficacy of MM-54 in a setting that mimics the human disease.

-

Animal Model: Immunocompromised mice (e.g., female nude mice) are used to prevent rejection of the human tumor cells.

-

Cell Preparation: Glioblastoma patient-derived stem-like cells (GSCs) are cultured as neurospheres in a serum-free medium. Prior to injection, the neurospheres are dissociated into a single-cell suspension.

-

Intracranial Injection:

-

Anesthetize the mouse using an appropriate anesthetic agent.

-

Secure the mouse in a stereotactic frame.

-

Make a small incision in the scalp to expose the skull.

-

Drill a small burr hole at specific stereotactic coordinates corresponding to the desired brain region (e.g., the striatum).

-

Slowly inject a defined number of GSCs (e.g., 1 x 105 cells) in a small volume (e.g., 2-5 µL) into the brain parenchyma using a Hamilton syringe.

-

Withdraw the needle slowly, and suture the scalp incision.

-

-

Treatment Protocol:

-

Allow the tumors to establish for a defined period (e.g., 7-10 days).

-

Randomize the mice into treatment and control groups.

-

Administer MM-54 (e.g., 2 mg/kg) or a vehicle control (e.g., DMSO) via intraperitoneal injection according to a predetermined schedule (e.g., three times a week).[2]

-

-

Monitoring and Endpoint:

-

Monitor the health and body weight of the mice regularly.

-

If the GSCs are engineered to express a reporter gene (e.g., luciferase), tumor growth can be non-invasively monitored using bioluminescence imaging.

-

The primary endpoint is typically survival, with mice being euthanized when they exhibit neurological symptoms or significant weight loss.

-

At the endpoint, brains can be harvested for histological and immunohistochemical analysis to assess tumor size and other pathological features.

-

Conclusion

MM-54 presents a promising therapeutic strategy for the treatment of glioblastoma by targeting the Apelin/APJ signaling axis, a key pathway in tumor progression. The data summarized in this guide highlight its potent and selective antagonist activity and its efficacy in preclinical models. The detailed experimental protocols provided herein are intended to facilitate further research and development of MM-54 and other apelin receptor antagonists as novel cancer therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Apelin in glioblastoma: A dual target for tumor and vascular intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Expression of the apelin receptor, a novel potential therapeutic target, and its endogenous ligands in diverse stem cell populations in human glioblastoma [frontiersin.org]

MM 54 in Cardiovascular and Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM 54 is a potent and selective competitive antagonist of the apelin receptor (APJ), a G protein-coupled receptor that has emerged as a critical regulator in cardiovascular and metabolic physiology.[1][2] With a half-maximal inhibitory concentration (IC50) of 93 nM, this compound offers a valuable tool for investigating the physiological and pathophysiological roles of the apelin/APJ system.[1] Disturbances in this system are linked to a variety of disorders, including heart failure, hypertension, and metabolic syndrome, making APJ a promising therapeutic target.[3][4][5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols, and the broader context of the apelin/APJ signaling pathway in cardiovascular and metabolic research.

Core Properties of this compound

This compound acts by competitively binding to the apelin receptor, thereby blocking the binding of its endogenous ligands, apelin and elabela.[2] This antagonism inhibits the downstream signaling cascades initiated by APJ activation. The selectivity and potency of this compound make it a suitable compound for in vitro and in vivo studies aimed at elucidating the function of the apelin/APJ axis.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound and its effects observed in preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Reference |

| IC50 | 93 nM | CHO-K1 cells expressing human APJ | [1] |

| Ki | 82 nM | CHO-K1 cells expressing human APJ | |

| Apelin Binding Inhibition | >95% at 10 µM | CHO-K1 cells expressing human APJ | [1] |

Table 2: In Vivo Effects of this compound on Cardiovascular and Metabolic Parameters in a Glioblastoma Mouse Model

| Parameter | Dosage | Animal Model | Observation | Reference |

| Cardiac Frequency | 2 mg/kg, i.p., bi-weekly | Tumor-bearing nude mice | No significant alteration | [7] |

| Blood Pressure | 2 mg/kg, i.p., bi-weekly | Tumor-bearing nude mice | No significant alteration | [7] |

| Glycemic Index | 2 mg/kg, i.p., bi-weekly | Tumor-bearing nude mice | No significant alteration | [7] |

The Apelin/APJ Signaling Pathway

The apelin receptor is a class A G protein-coupled receptor that, upon activation by its endogenous ligands, couples to multiple intracellular signaling pathways. Understanding these pathways is crucial for interpreting the effects of the antagonist this compound.

Key Signaling Cascades

-

Gαi-Mediated Pathway: Activation of APJ leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This pathway is implicated in the positive inotropic effects of apelin on the heart.

-

Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: APJ activation can also stimulate PLC, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn activate PKC. This pathway is involved in various cellular responses, including cell proliferation and migration.

-

PI3K/Akt and MAPK/ERK Pathways: The apelin/APJ system can activate the PI3K/Akt and MAPK/ERK signaling cascades, which are crucial for cell survival, growth, and angiogenesis.[5]

-

β-Arrestin Pathway: Upon ligand binding, β-arrestins are recruited to the apelin receptor, leading to its internalization and desensitization. β-arrestin can also initiate its own signaling cascades, independent of G proteins.

By blocking the initial ligand-binding step, this compound is expected to inhibit all of these downstream signaling events.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Apelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Apelin pathway in cardiovascular, kidney, and metabolic diseases: Therapeutic role of apelin analogs and apelin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Role of Apelin in Cardiovascular Diseases, Obesity and Cancer [frontiersin.org]

- 6. Targeting Apelinergic System in Cardiometabolic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of MM 54 in Murine Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of the hypothetical anti-cancer agent, MM 54, in mouse models of cancer. The following sections detail the necessary procedures for preparing and administering this compound, establishing tumor models, and monitoring therapeutic response. The protocols are designed to be adapted to specific experimental needs and are based on established methodologies in preclinical cancer research.

Data Presentation

Table 1: Hypothetical this compound Dosage and Administration Details

| Parameter | Description |

| Drug Name | This compound |

| Formulation | 10 mg/mL solution in a vehicle of 10% DMA, 1:1 PEG 400:Cremophor, and 90% PBS |

| Route of Administration | Intraperitoneal (IP) Injection |

| Dosage Range | 1 - 10 mg/kg body weight |

| Dosing Frequency | Every other day for 28 days |

| Mouse Strain | C57BL/6 or immunodeficient (e.g., NSG) |

| Tumor Model | Syngeneic (e.g., B16F10 melanoma) or Patient-Derived Xenograft (PDX) |

Table 2: Tumor Growth Monitoring and Endpoint Criteria

| Monitoring Parameter | Method | Frequency | Endpoint Criteria |

| Tumor Volume | Caliper Measurement (Volume = 0.5 x Length x Width²) | Twice weekly | Tumor volume > 2000 mm³ |

| Body Weight | Digital Scale | Twice weekly | > 20% weight loss |

| Clinical Signs | Visual Observation (e.g., posture, activity, grooming) | Daily | Signs of distress (hunching, lethargy, etc.) |

| Metastasis | In vivo imaging (e.g., bioluminescence) or histology | End of study | Detection of distant metastases |

Experimental Protocols

Preparation of this compound Formulation

This protocol describes the preparation of a stock solution and the final dosing solution of this compound.

Materials:

-

This compound compound

-

N,N-Dimethylacetamide (DMA)

-

PEG 400

-

Cremophor

-

Phosphate-buffered saline (PBS), sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Prepare the inhibitor stock (100 mg/mL): Dissolve 100 mg of this compound in 1 mL of DMA. Vortex until fully dissolved.

-

Prepare the vehicle stock: Mix PEG 400 and Cremophor in a 1:1 ratio.

-

Prepare the final dosing solution (e.g., for a 10 mg/kg dose in a 20g mouse): a. Calculate the required volume of this compound stock. For a 20g mouse, the dose is 0.2 mg. This requires 2 µL of the 100 mg/mL stock. b. In a sterile microcentrifuge tube, mix the required volume of the inhibitor stock with the 1:1 PEG 400:Cremophor mixture to constitute 10% of the final injection volume. c. Add sterile PBS to bring the solution to the final desired injection volume (typically 100-200 µL), constituting the remaining 90%.[1] d. Vortex the final solution thoroughly before administration. Prepare fresh on the day of injection.[1]

Subcutaneous Tumor Cell Inoculation

This protocol outlines the procedure for establishing subcutaneous tumors in mice.

Materials:

-

Cancer cell line (e.g., B16F10)

-

Complete cell culture medium

-

Hank's Balanced Salt Solution (HBSS) or PBS

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

Syringes (1 mL) and needles (23-25 gauge)

-

Anesthetic (e.g., ketamine/xylazine)

-

Electric razor or clippers

-

(Optional) Matrigel

Procedure:

-

Cell Preparation: a. Culture cancer cells to 70-90% confluency.[2] b. Harvest cells by trypsinization and wash with complete medium. c. Resuspend the cell pellet in sterile HBSS or PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL). d. (Optional) If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.

-

Animal Preparation and Inoculation: a. Anesthetize the mouse using an approved protocol. b. Shave the flank of the mouse where the tumor will be injected.[3] c. Draw the cell suspension into a 1 mL syringe with a 23-25 gauge needle. d. Gently lift the skin on the flank and insert the needle subcutaneously, parallel to the body. Be careful not to puncture the peritoneal cavity.[2][3] e. Inject the cell suspension (typically 100-200 µL).[3] f. Slowly withdraw the needle to prevent leakage of the cell suspension.[3] g. Monitor the mouse until it has fully recovered from anesthesia.

In Vivo Administration of this compound

This protocol describes the intraperitoneal injection of the prepared this compound formulation.

Materials:

-

Prepared this compound dosing solution

-

Syringes (1 mL) and needles (25-27 gauge)

-

Mouse restraint device

Procedure:

-

Preparation: a. Gently mix the this compound dosing solution. b. Draw the calculated volume of the solution into a 1 mL syringe.

-

Injection: a. Properly restrain the mouse, exposing the abdomen. b. Tilt the mouse slightly head-down to move the abdominal organs away from the injection site. c. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline. d. Inject the solution into the peritoneal cavity. e. Withdraw the needle and return the mouse to its cage. f. Monitor the mouse for any immediate adverse reactions.

Visualizations

Caption: Experimental workflow for this compound in vivo administration in a murine tumor model.

Caption: Hypothetical signaling pathway of this compound leading to apoptosis and reduced proliferation.

References

Determining the Effective Dose of MM-54 in Xenograft Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-54 is a competitive antagonist of the apelin receptor (APJ), also known as APLNR. The apelin/APJ signaling pathway has been implicated in various physiological and pathological processes, including angiogenesis and tumor growth. In the context of oncology, particularly glioblastoma (GBM), this pathway has emerged as a promising therapeutic target. Inhibition of APJ signaling by MM-54 has been shown to possess anti-tumor activity in preclinical xenograft models, making it a compound of interest for further investigation.

These application notes provide a comprehensive overview and detailed protocols for determining the effective dose of MM-54 in xenograft models of glioblastoma, based on published preclinical studies. The information herein is intended to guide researchers in designing and executing in vivo efficacy studies with this compound.

Mechanism of Action and Signaling Pathway

MM-54 functions by selectively binding to the apelin receptor (APJ), a G-protein coupled receptor, with a reported IC50 of 93 nM.[1] This binding competitively inhibits the interaction of apelin, the endogenous ligand, with the receptor, thereby blocking the activation of downstream signaling cascades. The apelin/APJ system is known to activate pathways such as PI3K/Akt/mTOR and Raf/ERK1/2, which are crucial for cell proliferation, survival, and angiogenesis. By antagonizing the APJ receptor, MM-54 disrupts these pro-tumorigenic signals.

Figure 1: Simplified Apelin/APJ Signaling Pathway and Inhibition by MM-54.

Effective Dose of MM-54 in Glioblastoma Xenograft Models

Preclinical studies have identified an effective dose of MM-54 in suppressing tumor growth in glioblastoma xenograft models.

Summary of In Vivo Efficacy Data

| Parameter | Value | Reference |

| Drug | MM-54 | [1] |

| Cancer Model | Glioblastoma (GSC#9 cell line) | [1] |

| Animal Model | Nude mice | [1] |

| Effective Dose | 2 mg/kg | [1] |

| Route of Administration | Intraperitoneal (i.p.) injection | [1] |

| Dosing Schedule | Bi-weekly for 4 weeks | [1] |

| Observed Effects | Reduced tumor progression | [1] |

Experimental Protocols

The following are detailed protocols for establishing xenograft models and administering MM-54 to evaluate its anti-tumor efficacy. These protocols are based on methodologies reported in the literature for glioblastoma xenografts.

Cell Culture of Glioblastoma Stem Cells (GSC#9)

-

Cell Line: GSC#9 (Glioblastoma stem-like cells)

-

Culture Medium: Serum-free medium supplemented with B-27, epidermal growth factor (EGF), and basic fibroblast growth factor (bFGF).

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Sub-culturing: Cells are grown as neurospheres and are dissociated for passaging.

Ectopic (Subcutaneous) Xenograft Model Protocol

This model is useful for assessing the effect of MM-54 on tumor growth in a non-orthotopic location, which allows for easier tumor measurement.

Figure 2: Workflow for the Ectopic Glioblastoma Xenograft Study.

Methodology:

-

Animal Model: Immunocompromised nude mice (e.g., BALB/c nude), 6-8 weeks old.

-

Cell Implantation:

-

Harvest GSC#9 cells during their exponential growth phase.

-

Prepare a single-cell suspension in sterile, serum-free medium or PBS.

-

Inject 5 x 10^5 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Allow tumors to establish and grow. In the referenced study, treatment began at week 4 post-implantation.

-

Measure tumor dimensions with calipers at least once a week and calculate tumor volume using the formula: (Length x Width^2) / 2.

-

-

Drug Preparation and Administration:

-

MM-54 Formulation: Prepare a stock solution of MM-54 in a suitable vehicle (e.g., DMSO) and dilute further with saline or PBS for injection. Note: The exact vehicle composition should be optimized for solubility and animal tolerance.

-

Dosing: Administer a 2 mg/kg dose of MM-54 via intraperitoneal injection.

-

Control Group: Administer the vehicle solution to the control group.

-

Schedule: Treat the mice bi-weekly for the duration of the study (e.g., 4 weeks).

-

-

Endpoint Analysis:

-

Continue monitoring tumor volume throughout the treatment period.

-

At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histology, immunohistochemistry for proliferation and apoptosis markers).

-

Orthotopic (Intracranial) Xenograft Model Protocol

This model more accurately recapitulates the tumor microenvironment of glioblastoma and is crucial for assessing the efficacy of a drug in a clinically relevant setting.

Methodology:

-

Animal Model: Immunocompromised nude mice.

-

Cell Implantation:

-

Anesthetize the mouse and secure it in a stereotactic frame.

-

Create a burr hole in the skull over the desired injection site (e.g., the striatum).

-

Stereotactically inject 1 x 10^5 GSC#9 cells in a small volume (e.g., 2-5 µL) into the brain parenchyma.

-

-

Treatment and Monitoring:

-

Allow the tumors to establish for a set period (e.g., 3 weeks).

-

Administer MM-54 (2 mg/kg) or vehicle via intraperitoneal injection three times a week.

-

Monitor the mice for the development of neurological symptoms and record their body weight regularly.

-

-

Endpoint Analysis:

-

The primary endpoint for this model is typically overall survival.

-

Record the date of euthanasia due to tumor-related morbidity.

-

At the time of sacrifice, perfuse the animals and collect the brains for histological analysis (e.g., H&E staining) to confirm tumor presence and size.

-

Data Presentation and Interpretation

Quantitative data from these studies should be meticulously recorded and analyzed.

Table 1: Example of Tumor Growth Data Presentation (Ectopic Model)

| Time Point | Mean Tumor Volume (mm³) ± SEM (Vehicle Control) | Mean Tumor Volume (mm³) ± SEM (MM-54, 2 mg/kg) | % Tumor Growth Inhibition |

| Week 4 | Value | Value | 0 |

| Week 5 | Value | Value | Calculated Value |

| Week 6 | Value | Value | Calculated Value |

| Week 7 | Value | Value | Calculated Value |

| Week 8 | Value | Value | Calculated Value |

| Week 9 | Value | Value | Calculated Value |

| Week 10 | Value | Value | Calculated Value |

| Week 11 | Value | Value | Calculated Value |

Note: Specific values should be obtained from experimental data.

Table 2: Example of Survival Data Presentation (Orthotopic Model)

| Treatment Group | Median Survival (days) | % Increase in Lifespan | p-value |

| Vehicle Control | Value | - | - |

| MM-54 (2 mg/kg) | Value | Calculated Value | Value |

Note: Statistical analysis (e.g., Log-rank test for survival data) is essential for data interpretation.

Conclusion

The protocols and data presented provide a framework for investigating the in vivo efficacy of the APJ antagonist, MM-54. The effective dose of 2 mg/kg has shown promise in reducing tumor progression in glioblastoma xenograft models. Researchers utilizing these protocols should ensure careful adherence to methodology and rigorous data analysis to validate and expand upon these findings. Further studies may explore dose-response relationships, alternative dosing schedules, and combination therapies to fully elucidate the therapeutic potential of MM-54.

References

Application Notes and Protocols for MM 54: A Competitive Apelin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM 54 is a potent and selective competitive antagonist of the apelin receptor (APJ), a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including cardiovascular function, angiogenesis, and cancer.[1][2] As a valuable research tool, proper handling and application of this compound in in vitro assays are crucial for obtaining accurate and reproducible results. These application notes provide detailed information on the solubility and preparation of this compound, along with comprehensive protocols for its use in key in vitro assays.

Physicochemical Properties and Solubility

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 1737.15 g/mol | [2] |

| IC₅₀ | 93 nM | [1][2] |

| Kᵢ | 82 nM | [2] |

| Solubility | Soluble to 2 mg/mL in water | [2] |

| Storage | Store at -20°C | [2] |

Note on Solubility: While solubility in water has been reported, for cell-based assays, it is common to prepare stock solutions in organic solvents like dimethyl sulfoxide (DMSO) to enhance solubility and ease of dilution into aqueous media.[3][4] It is recommended to first attempt solubilization in water. If challenges arise, DMSO can be used. For peptides, a common practice is to reconstitute in a small amount of DMSO to create a concentrated stock, which is then further diluted in aqueous buffers or cell culture media for the final working concentration. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.[5]

Preparation of this compound Stock Solution

This protocol describes the preparation of a 1 mM stock solution of this compound.

Materials:

-

This compound powder

-

Sterile, nuclease-free water or high-purity DMSO

-

Sterile, polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Protocol:

-

Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 1 mM stock solution using the following formula: Mass (mg) = Desired Volume (mL) x 1 mM x 1737.15 g/mol / 1000

-

Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Solubilization:

-

Aqueous Stock: Add the required volume of sterile, nuclease-free water to the tube containing the this compound powder. Vortex gently until the powder is completely dissolved. If solubility is an issue, proceed to the DMSO stock preparation.

-

DMSO Stock: Add the required volume of high-purity DMSO to the tube containing the this compound powder. Vortex gently until the powder is completely dissolved.

-

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Apelin Receptor (APJ) Signaling Pathway

This compound exerts its antagonistic effect by blocking the binding of apelin to its receptor, APJ. This inhibition modulates downstream signaling cascades. The following diagram illustrates the canonical apelin/APJ signaling pathway.

Caption: Apelin Receptor (APJ) Signaling Pathway.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the apelin receptor by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram:

Caption: Competitive Radioligand Binding Assay Workflow.

Materials:

-

Cell membranes prepared from a cell line overexpressing the human apelin receptor (e.g., CHO-K1-APJ).

-

Radiolabeled apelin peptide (e.g., [¹²⁵I]-Apelin-13).

-

This compound stock solution.

-

Binding buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates (e.g., GF/C filters).

-

Scintillation cocktail and scintillation counter.

Protocol:

-

Prepare this compound dilutions: Perform a serial dilution of the this compound stock solution in binding buffer to obtain a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Assay setup: In a 96-well plate, combine the following in a final volume of 200 µL:

-

50 µL of cell membranes (protein concentration to be optimized).

-

50 µL of radiolabeled apelin at a fixed concentration (typically at or below its K₋).

-

50 µL of this compound dilution or binding buffer (for total binding) or a high concentration of unlabeled apelin (for non-specific binding).

-

50 µL of binding buffer.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

Functional Antagonist Assay: cAMP Accumulation

This assay measures the ability of this compound to block the apelin-induced inhibition of forskolin-stimulated cAMP production in cells expressing the apelin receptor.

Workflow Diagram:

Caption: Functional Antagonist Assay Workflow (cAMP).

Materials:

-

CHO-K1 cells stably expressing the human apelin receptor (CHO-K1-APJ).

-

Cell culture medium.

-

This compound stock solution.

-

Apelin peptide (agonist).

-

Forskolin.

-

cAMP detection kit (e.g., HTRF, ELISA).

-

96-well cell culture plates.

Protocol:

-

Cell Seeding: Seed CHO-K1-APJ cells into a 96-well plate and culture until they reach the desired confluency.

-

Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with various concentrations of this compound in assay buffer for 15-30 minutes at 37°C.

-

Stimulation: Add a fixed concentration of apelin (e.g., EC₈₀) and a fixed concentration of forskolin to the wells.

-

Incubation: Incubate the plate for 30 minutes at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on a relevant cell line, such as glioblastoma cells.

Materials:

-

Glioblastoma cell line (e.g., U87-MG).

-

Cell culture medium and supplements.

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

96-well cell culture plates.

-

Plate reader.

Protocol:

-

Cell Seeding: Seed glioblastoma cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC₅₀ for cytotoxicity.

Conclusion

These application notes provide a comprehensive guide for the effective use of this compound in in vitro research. By following these protocols, researchers can confidently investigate the role of the apelin/APJ system in their specific models and further elucidate the therapeutic potential of targeting this pathway. As with any experimental procedure, optimization of specific parameters may be necessary for different cell lines and assay conditions.

References

Application Notes and Protocols for Glioblastoma Cell Line Experiments

Topic: Analysis and Application of Molecular Agents and Cell Lines in Glioblastoma Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: The following document provides detailed application notes and protocols relevant to glioblastoma (GBM) cell line experiments. As the query "MM 54" did not correspond to a specific, publicly documented agent or cell line, this report focuses on plausible interpretations based on available research: the STAT3 inhibitor SH-4-54 , the TLK1 inhibitor J54 , and the glioblastoma cell line D54 . Each section is designed to provide comprehensive guidance on their use and underlying mechanisms in the context of glioblastoma research.

Section 1: SH-4-54 - A STAT3 Inhibitor for Temozolomide-Resistant Glioblastoma

Application Notes

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently over-activated in glioblastoma, contributing to tumor cell proliferation, survival, and resistance to therapy.[1][2] SH-4-54 is a salicylic acid-based small molecule inhibitor that targets STAT3.[3][4] Its primary mechanism involves blocking the canonical STAT3 signaling pathway.[3] However, in the context of temozolomide (TMZ)-resistant glioblastoma, SH-4-54 has been shown to exert its cytotoxic effects through a non-canonical pathway involving the translocation of STAT3 to the mitochondria (mitoSTAT3).[3]

This induction of mitoSTAT3 by SH-4-54 leads to the negative regulation of mitochondrial-encoded genes, resulting in dysfunction of the oxidative phosphorylation complexes and the mitochondrial respiratory chain.[3] This ultimately triggers apoptosis in TMZ-resistant glioblastoma cells.[3] The ability of SH-4-54 to induce apoptosis in chemoresistant cells makes it a promising agent for overcoming therapeutic resistance in glioblastoma.[5] Studies have also indicated that SH-4-54 can inhibit the growth of glioblastoma in xenograft models and shows greater inhibitory effects against brain cancer stem cells with no observed toxicity in normal fetal astrocytes.[6]

Experimental Protocols

1. Cell Culture and Treatment with SH-4-54

-

Cell Lines: Temozolomide-resistant human glioblastoma cell lines (e.g., T98G, U87MG).

-

Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

SH-4-54 Preparation: Dissolve SH-4-54 in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute the stock solution in culture media to achieve the desired final concentrations for treatment.

-

Treatment Protocol:

-

Seed glioblastoma cells in 6-well or 96-well plates and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of SH-4-54 or DMSO as a vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.

-

2. Apoptosis Assay (Annexin V/PI Staining)

-

After treatment with SH-4-54, harvest the cells by trypsinization.

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

3. Western Blot for STAT3 and Mitochondrial Proteins

-

Lyse SH-4-54-treated cells in RIPA buffer to extract total protein, or perform mitochondrial fractionation to isolate mitochondrial proteins.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against total STAT3, phosphorylated STAT3 (p-STAT3), and mitochondrial respiratory chain complex subunits.

-

Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data

| Parameter | Cell Line(s) | Value/Effect | Reference |

| IC30 | SW480 (Colorectal Cancer) | 4.895 ± 0.449 µmol/L | [6] |

| IC50 | SW480 (Colorectal Cancer) | 6.751 ± 0.821 µmol/L | [6] |

| IC30 | LoVo (Colorectal Cancer) | 3.122 ± 0.315 µmol/L | [6] |

| IC50 | LoVo (Colorectal Cancer) | 5.151 ± 0.551 µmol/L | [6] |

| In Vivo Dosage | Nude mice with colorectal cancer xenografts | 10 mg/kg intraperitoneally | [6] |

| General Effect | TMZ-resistant GBM cells | Triggers apoptosis | [3] |

| Mechanism | TMZ-resistant GBM cells | Induces mitochondrial STAT3 translocation and respiratory chain dysfunction | [3] |

Note: Specific IC50 values for SH-4-54 in glioblastoma cell lines were not available in the provided search results. The data from colorectal cancer cell lines is included for reference.

Signaling Pathway Diagram

Caption: SH-4-54 inhibits canonical and promotes non-canonical STAT3 signaling in GBM.

Section 2: J54 - A TLK1 Inhibitor for Overcoming Temozolomide Resistance

Application Notes

Tousled-like kinase 1 (TLK1) is a DNA repair protein that is often found at elevated levels in temozolomide (TMZ)-resistant glioblastoma cells.[7][8] TLK1 plays a crucial role in repairing DNA damage induced by chemotherapeutic agents like TMZ, thereby promoting the survival of cancer cells. The molecule J54 is an in-house developed small molecule inhibitor of TLK1.[9]